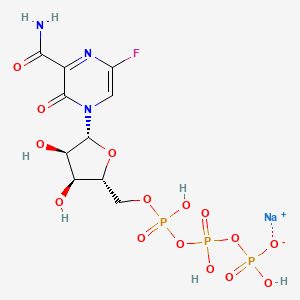
((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt
Descripción general
Descripción
((2R,3S,4R,5R)-5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate xsodium salt is a useful research compound. Its molecular formula is C10H14FN3NaO15P3 and its molecular weight is 551.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound ((2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate sodium salt represents a novel class of nucleotides with potential therapeutic applications. It is characterized by its unique structural features that contribute to its biological activities, particularly in the context of antiviral mechanisms and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula: C10H15FN3O15P
- Molecular Weight: 529.16 g/mol
The compound contains a fluorinated pyrazine moiety, a tetrahydrofuran backbone, and a triphosphate group, which are critical for its biological function.
Antiviral Mechanism
Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. It acts as an RNA-directed RNA polymerase inhibitor , which is crucial for the replication of viral genomes. This mechanism is similar to that of other antiviral agents like favipiravir .
Enzyme Inhibition
The compound has been shown to possess inhibitory activity against various enzymes involved in nucleotide metabolism. Specifically, it targets:
- Thymidylate Synthase: This enzyme is essential for DNA synthesis and repair. Inhibition leads to reduced thymidine levels, thereby affecting DNA replication in rapidly dividing cells .
Study 1: Antiviral Efficacy
A study conducted on the efficacy of the compound against coronaviruses demonstrated that it significantly reduced viral load in infected cell cultures. The results indicated a dose-dependent response with notable cytotoxicity at higher concentrations. The study emphasized the compound's potential as a therapeutic agent in treating viral infections .
Study 2: Enzyme Interaction
In vitro assays revealed that the compound effectively inhibits thymidylate synthase activity by competing with its natural substrates. The kinetic studies suggested that it functions as a non-competitive inhibitor, which may provide insights into its mechanism of action in disrupting nucleotide synthesis pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H15FN3O15P |
| Molecular Weight | 529.16 g/mol |
| CAS Number | 740790-94-7 |
| Biological Activity | Antiviral, Enzyme Inhibition |
| Target Enzymes | RNA Polymerase, Thymidylate Synthase |
Propiedades
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN3O15P3.Na/c11-4-1-14(9(18)5(13-4)8(12)17)10-7(16)6(15)3(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;/h1,3,6-7,10,15-16H,2H2,(H2,12,17)(H,22,23)(H,24,25)(H2,19,20,21);/q;+1/p-1/t3-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKMARGJKQMYHJ-MGVVQUQWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)C(=O)N)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3NaO15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















